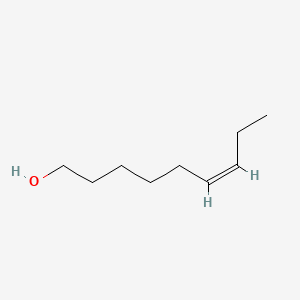

(Z)-Non-6-en-1-ol

Description

Properties

IUPAC Name |

(Z)-non-6-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h3-4,10H,2,5-9H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHRZBIBSSVCEL-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047587 | |

| Record name | (6Z)-Non-6-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white to slightly yellow liquid with a powerful, melon-like odour | |

| Record name | cis-6-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/66/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.00 °C. @ 20.00 mm Hg | |

| Record name | (Z)-6-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, soluble in fixed oils | |

| Record name | cis-6-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/66/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.844-0.851 | |

| Record name | cis-6-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/66/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35854-86-5 | |

| Record name | cis-6-Nonen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35854-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nonen-1-ol, (6Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035854865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nonen-1-ol, (6Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (6Z)-Non-6-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-non-6-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NONEN-1-OL, (6Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05401NS64Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-6-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (Z)-Non-6-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Non-6-en-1-ol, also known as cis-6-nonen-1-ol, is an unsaturated fatty alcohol that is a significant contributor to the characteristic aroma of various fruits, most notably muskmelon and watermelon.[1] As a volatile organic compound, it finds applications in the flavor and fragrance industry.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its potential biological significance.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct fresh, green, and melon-like odor.[1][2] The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| CAS Number | 35854-86-5 | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Fresh, green, melon, waxy, cucumber | [3] |

| Boiling Point | 115 °C at 20 mmHg | [1] |

| Density | 0.844 - 0.851 g/mL at 25 °C | [1] |

| Refractive Index | 1.448 - 1.450 at 20 °C | [1] |

| Flash Point | 93 °C (199.4 °F) - closed cup | |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in alcohol and fixed oils | [1] |

| IUPAC Name | (6Z)-non-6-en-1-ol | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are crucial for confirming the structure, including the position and cis configuration of the double bond.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl group (O-H stretch) and the C=C double bond.

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, further aiding in its identification. The NIST WebBook provides access to the mass spectrum (electron ionization) of this compound.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis via Wittig Reaction (Representative Protocol)

The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes. To achieve the desired (Z)-isomer of Non-6-en-1-ol, a non-stabilized ylide is typically employed.

Reaction Scheme:

Caption: A simplified workflow of the Wittig reaction for the synthesis of this compound.

Materials:

-

Propyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

6-Hydroxyhexanal (B3051487) (or a protected form)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension while maintaining the temperature below 5°C. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

-

Stir the mixture at 0°C for 1 hour to ensure complete ylide formation.

-

Wittig Reaction: Cool the ylide solution to -78°C (dry ice/acetone bath).

-

Slowly add a solution of 6-hydroxyhexanal (appropriately protected, e.g., as a silyl (B83357) ether) in anhydrous THF to the ylide solution.

-

Allow the reaction mixture to stir at -78°C for 2-3 hours, then slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification by Column Chromatography (General Protocol)

The crude product from the synthesis can be purified by flash column chromatography on silica (B1680970) gel.

Materials:

-

Silica gel (230-400 mesh)

-

Hexanes and Ethyl Acetate (or other suitable solvent system)

-

Glass column

-

Compressed air or nitrogen for flash chromatography

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the initial solvent system. The less polar byproducts will elute first.

-

Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar this compound.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax).

Procedure:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

Chromatographic Separation: Use a suitable temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Detection and Identification: The separated components are detected by the FID or MS. The mass spectrometer will provide a mass spectrum for each component, which can be compared to a library (e.g., NIST) for identification. The retention time of the peak corresponding to this compound can be confirmed by running a standard.

Biological Significance and Potential Pathways

While specific signaling pathways directly involving this compound are not extensively documented, its identity as a C9 fatty alcohol found in plants suggests its involvement in the lipoxygenase (LOX) pathway. This pathway is responsible for the biosynthesis of a variety of "green leaf volatiles" (GLVs), which play crucial roles in plant defense and signaling.

It is highly probable that the biosynthesis of this compound follows a similar pathway to other C9 GLVs, originating from linolenic or linoleic acid.

Caption: A proposed biosynthetic pathway for this compound in plants via the lipoxygenase (LOX) pathway.

This pathway highlights the enzymatic conversion of fatty acids into volatile aldehydes and subsequently into alcohols like this compound. These compounds are released upon tissue damage and can act as airborne signals to neighboring plants or as deterrents to herbivores.

Conclusion

This compound is a naturally occurring unsaturated alcohol with significant applications in the flavor and fragrance industries. This technical guide has provided a detailed overview of its chemical and physical properties, along with representative experimental protocols for its synthesis, purification, and analysis. While its direct role in complex signaling pathways in drug development is yet to be elucidated, its biosynthesis through the plant's defense signaling cascade suggests a potential for further investigation into its biological activities. The information presented herein serves as a valuable resource for researchers and scientists working with this compound.

References

An In-depth Technical Guide on the Physical Characteristics of (Z)-Non-6-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of (Z)-Non-6-en-1-ol, a significant volatile organic compound found in various plants and utilized in the flavor, fragrance, and pharmaceutical industries. This document details its physical properties, outlines experimental protocols for their determination, and visualizes relevant biochemical pathways and analytical workflows.

Quantitative Physical and Chemical Properties

This compound, also known as cis-6-Nonen-1-ol, is a fatty alcohol with a characteristic fresh, green, and melon-like aroma.[1] Its fundamental physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O | PubChem |

| Molecular Weight | 142.24 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | The Good Scents Company |

| Odor | Powerful, fresh, green, melon, waxy, cucumber | The Good Scents Company[1] |

| Boiling Point | 115 °C at 20 mmHg | Sigma-Aldrich |

| Density | 0.85 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.449 | Sigma-Aldrich |

| Flash Point | 93 °C (199.4 °F) - closed cup | Sigma-Aldrich |

| Vapor Pressure | 0.078 mmHg at 25 °C (estimated) | The Good Scents Company |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | 619.3 mg/L at 25 °C (estimated) | The Good Scents Company |

| Alcohol | Soluble | The Good Scents Company |

| Fixed Oils | Soluble | The Good Scents Company |

| Paraffin Oil | Soluble | The Good Scents Company |

| Propylene Glycol | Soluble | The Good Scents Company |

Biosynthesis of C9 Alcohols: The Lipoxygenase Pathway

This compound is a C9 green leaf volatile (GLV) synthesized in plants through the lipoxygenase (LOX) pathway, which is typically initiated in response to tissue damage.[2][3][4][5] While the specific pathway for this compound is not extensively detailed, the biosynthesis of the closely related (Z)-3-Nonen-1-ol provides a representative model. This pathway begins with a polyunsaturated fatty acid, linoleic acid, and involves a three-step enzymatic cascade. The biosynthesis of 6-Nonenal, the aldehyde precursor to this compound, is understood to proceed through a similar lipoxygenase-mediated mechanism, starting from γ-linolenic acid.[6]

Caption: Biosynthesis of this compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental protocols for determining the key physical properties of this compound.

The boiling point can be determined using a micro-method with a Thiele tube. A small amount of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted within it. The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

The density of this compound can be determined using a pycnometer or a digital density meter. The mass of a known volume of the liquid is measured at a specific temperature (e.g., 25 °C), and the density is calculated as mass divided by volume.

An Abbe refractometer is used to measure the refractive index. A few drops of the liquid are placed on the prism surface, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs. The refractive index is read directly from the scale, with temperature correction applied if necessary.

A closed-cup flash point tester is used to determine the lowest temperature at which the vapors of the liquid will ignite. The sample is heated in a closed cup at a controlled rate, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is the flash point.

To determine solubility, a small, measured amount of this compound is added to a specific volume of the solvent in a test tube. The mixture is agitated, and the solubility is observed and can be quantified if necessary.

Analytical Workflows for Identification and Quantification

The identification and quantification of this compound in various matrices are typically performed using chromatographic and spectroscopic techniques.

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound. The workflow involves sample preparation, GC separation, and MS detection and analysis.

References

(Z)-Non-6-en-1-ol (CAS: 35854-86-5): A Technical Guide for Chemical Ecology and Drug Development

December 2025

Abstract

(Z)-Non-6-en-1-ol, a C9 unsaturated aliphatic alcohol, is a significant volatile organic compound (VOC) identified as a key aroma component in various fruits, notably muskmelon (Cucumis melo).[1] Its distinct melon and cucumber-like scent has led to its use in the flavor and fragrance industries.[2][3] Beyond its organoleptic properties, this compound plays a crucial role in chemical ecology as a kairomone, mediating insect-plant interactions. It is a known attractant for major agricultural pests, such as the melon fly, Zeugodacus cucurbitae, making it a compound of high interest for the development of semiochemical-based pest management strategies. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, methodologies for its analysis, and its role in insect olfactory signaling, aimed at researchers, scientists, and professionals in drug development and chemical ecology.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[3] Its chemical structure consists of a nine-carbon chain with a hydroxyl group at position 1 and a cis (Z) configured double bond between carbons 6 and 7. This configuration is crucial for its characteristic aroma and biological activity.

| Property | Value | Reference(s) |

| CAS Number | 35854-86-5 | [3] |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [3] |

| Odor Profile | Powerful melon, green, waxy, cucumber, honeydew | [2] |

| Boiling Point | 115 °C @ 20 mmHg | |

| Density | ~0.85 g/mL @ 25 °C | |

| Refractive Index | ~1.449 @ 20 °C | |

| Solubility | Insoluble in water; soluble in organic solvents | |

| Vapor Pressure | 0.078 mmHg @ 25 °C (estimated) | |

| Synonyms | cis-6-Nonen-1-ol, (6Z)-Nonen-1-ol | [1] |

Biological Significance and Applications

Kairomonal Activity in Zeugodacus cucurbitae

This compound is a key volatile emitted by melons, the primary host for the melon fly, Zeugodacus cucurbitae (formerly Bactrocera cucurbitae), a destructive agricultural pest. Host plant volatiles are critical cues for female melon flies to locate suitable sites for oviposition.

A field study demonstrated the effectiveness of a synthetic lure for trapping both female and male melon flies. This seven-compound lure, which successfully mimicked the scent of fresh cucumber, included (Z)-6-nonen-1-ol as a key component.[4] The female-biased capture rates of such kairomonal lures highlight their potential as powerful tools in Integrated Pest Management (IPM) programs, offering an alternative to male-only attractants like cuelure.[4]

Olfactory Signaling Pathway

The detection of this compound by an insect like the melon fly initiates a sophisticated olfactory signaling cascade. While the specific receptors for this compound in Z. cucurbitae have not been definitively identified, a generalized pathway can be described.

-

Signal Reception : Volatile molecules of this compound enter the insect's antenna through pores in the olfactory sensilla.

-

Transport : Within the aqueous sensillar lymph, the hydrophobic pheromone is bound and solubilized by Pheromone-Binding Proteins (PBPs).

-

Receptor Activation : The PBP-pheromone complex transports the ligand to the dendritic membrane of an Olfactory Receptor Neuron (ORN), where it binds to a specific Olfactory Receptor (OR).

-

Signal Transduction : Insect ORs typically function as ligand-gated ion channels. Upon binding, the OR complex (usually a heterodimer of a specific tuning OR and a conserved co-receptor, Orco) opens, allowing an influx of cations.

-

Neuron Depolarization : The ion influx depolarizes the ORN, generating an electrical signal.

-

Signal Transmission : This signal is transmitted as a series of action potentials along the axon of the ORN to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response (e.g., upwind flight towards the source).

Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a highly effective method for synthesizing alkenes from aldehydes or ketones. To achieve the desired (Z)-stereoselectivity for the double bond, a non-stabilized phosphorus ylide is typically used under salt-free conditions.[5][6] The following protocol describes a plausible synthesis route starting from 6-oxohexan-1-ol.

Materials and Reagents:

-

6-Oxohexan-1-ol (or a protected version like 6-(tetrahydro-2H-pyran-2-yloxy)hexanal)

-

Propyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

Ylide Generation:

-

To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add propyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.05 equivalents) dropwise. The solution will turn a characteristic deep red or orange color, indicating the formation of the phosphorus ylide.

-

After addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

In a separate flask, dissolve 6-oxohexan-1-ol (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the stirring ylide solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the consumption of the aldehyde by Thin-Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of volatile compounds like this compound from biological samples (e.g., melon headspace).

Instrumentation:

-

Gas Chromatograph with a suitable capillary column. A mid-polarity column (e.g., DB-WAX) or a non-polar column (e.g., DB-5ms) is recommended.

-

Mass Spectrometer capable of electron ionization (EI).

Sample Preparation (Headspace SPME):

-

Sample Collection: Place a known quantity of fresh melon tissue into a headspace vial.

-

Extraction: Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a set time (e.g., 30 minutes) at a controlled temperature to adsorb the volatile compounds.

-

Injection: Insert the SPME fiber into the hot GC inlet, where the adsorbed volatiles are thermally desorbed onto the column.

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of ~1.0 mL/min

-

Oven Temperature Program: Initial temperature of 40-50 °C (hold for 2-3 min), ramp at 5-10 °C/min to 240-250 °C (hold for 5-10 min).

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Mass Scan Range: 40-400 amu

Data Analysis:

-

Compounds are identified by comparing their mass spectra with libraries (e.g., NIST) and by comparing their calculated Kovats Retention Indices (KI) with those of authentic standards.

Electroantennography (EAG) Protocol

EAG measures the summed electrical potential from the insect antenna in response to an odorant, providing a rapid assessment of olfactory detection. This protocol is adapted for testing the response of Z. cucurbitae to this compound.

Materials and Reagents:

-

Live melon flies (Z. cucurbitae), both male and female.

-

This compound (≥95% purity).

-

High-purity hexane or paraffin (B1166041) oil (for dilutions).

-

Ringer's solution or 0.1 M KCl (for electrodes).

-

EAG system (micromanipulators, Ag/AgCl glass electrodes, amplifier, data acquisition software).

-

Charcoal-filtered, humidified air delivery system.

Procedure:

-

Antenna Preparation:

-

Immobilize a live melon fly in a pipette tip with the head exposed.

-

Under a microscope, carefully excise one antenna at its base.

-

Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The base is connected to the reference electrode, and the distal tip is brought into contact with the recording electrode.

-

-

Stimulus Preparation:

-

Prepare serial dilutions of this compound in hexane (e.g., 0.1, 1, 10, 100 ng/µL).

-

Apply 10 µL of a dilution onto a small piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge). A pipette with only solvent serves as the negative control.

-

-

EAG Recording:

-

Mount the antennal preparation in the EAG system, under a continuous stream of purified air.

-

Allow the baseline to stabilize.

-

Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge, directing the odorant over the antenna.

-

Record the resulting depolarization (EAG response) in millivolts (mV).

-

Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover. Present stimuli in order of increasing concentration.

-

-

Data Analysis:

-

Measure the peak amplitude of the EAG response for each stimulus.

-

Normalize the responses by subtracting the response to the solvent control.

-

Generate dose-response curves to compare the sensitivity of male and female antennae to the compound.

-

Conclusion

This compound is a multifaceted compound with significant relevance in both industrial and scientific domains. Its role as a key component of melon aroma and, more importantly, as a kairomonal attractant for the melon fly, Zeugodacus cucurbitae, provides a strong foundation for further research. The protocols outlined in this guide for its synthesis, analysis, and bio-activity assessment offer a framework for scientists to explore its potential in developing sustainable pest management solutions and to further unravel the complexities of insect chemoreception. Future research should focus on identifying the specific olfactory receptors in Z. cucurbitae that detect this compound, which could open new avenues for targeted and species-specific pest control technologies.

References

- 1. Solid phase micro-extraction GC-MS analysis of natural volatile components in melon and rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cucumber Lure Trapping of Zeugodacus cucurbitae (Diptera: Tephritidae) in Hawaii and Taiwan: Longevity and Nontargets Captures. | Sigma-Aldrich [sigmaaldrich.com]

- 5. IDENTIFICATION OF AROMA COMPOUNDS IN WATERMELON JUICE BY SPME-GCMS | International Society for Horticultural Science [ishs.org]

- 6. thephilippineentomologist.org [thephilippineentomologist.org]

The Aromatic Essence of Cucurbits: A Technical Guide to (Z)-Non-6-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

(Z)-Non-6-en-1-ol, a volatile organic compound renowned for its potent melon-like aroma, is a key flavor component in several members of the Cucurbitaceae family. This technical guide delves into the natural sources, biosynthesis, and analytical methodologies for this important aroma compound.

Natural Occurrence of this compound

This compound has been identified as a significant contributor to the characteristic aroma of various popular fruits. The primary natural sources of this compound are muskmelon (Cucumis melo), watermelon (Citrullus lanatus), and cucumber (Cucumis sativus)[1][2][3][4]. Its presence imparts fresh, green, and waxy notes reminiscent of honeydew and cantaloupe[4].

While found in all three, its relative abundance can vary significantly depending on the cultivar and environmental factors. The table below summarizes quantitative data from various studies, primarily utilizing gas chromatography-mass spectrometry (GC-MS) for analysis. It is important to note that most studies report relative abundance (peak area %) rather than absolute concentrations.

| Natural Source | Cultivar/Variety | Relative Abundance (% of Total Volatiles) | Analytical Method | Reference |

| Watermelon | Seedless Varieties (average of 5) | Not explicitly separated, but C9 alcohols are major components. | HS-SPME-GC-MS | [1] |

| Watermelon | Dietary Fiber (from various cultivars) | 1.1% (in 'Asahi Miyako' fiber) | HS-SPME-GC-MS | [5] |

| Cucumber | 'Çengelköy' (peel) | 21.4 – 28.6% | HS-SPME-GC-MS | [6] |

| Cucumber | 'Çengelköy' (flesh) | 2.7 – 7.9% | HS-SPME-GC-MS | [6] |

Biosynthesis of this compound: The Lipoxygenase Pathway

The formation of this compound in plants is a result of the lipoxygenase (LOX) pathway, which is responsible for the generation of various C6 and C9 volatile compounds, often referred to as "green leaf volatiles." This pathway is initiated by the oxygenation of polyunsaturated fatty acids, primarily linoleic acid and linolenic acid.

The key steps leading to the synthesis of C9 alcohols and aldehydes are as follows:

-

Oxygenation by 9-Lipoxygenase (9-LOX): The pathway begins with the specific oxygenation of a polyunsaturated fatty acid (e.g., linoleic acid) at the C-9 position by the enzyme 9-lipoxygenase. This reaction forms a 9-hydroperoxy fatty acid derivative.

-

Cleavage by Hydroperoxide Lyase (HPL): The resulting hydroperoxide is then cleaved by hydroperoxide lyase (HPL), yielding a C9 aldehyde, such as (Z)-6-nonenal, and a C9 oxo-acid.

-

Reduction by Alcohol Dehydrogenase (ADH): Finally, the C9 aldehyde is reduced to its corresponding alcohol, this compound, by the action of an alcohol dehydrogenase (ADH).

Experimental Protocols: Extraction and Analysis

The analysis of this compound from its natural sources typically involves the extraction of volatile compounds followed by their separation and identification using chromatographic and spectrometric techniques.

Headspace Solid-Phase Microextraction (HS-SPME)

This is a widely used, solvent-free method for the extraction of volatile and semi-volatile compounds from a sample matrix.

Methodology:

-

Sample Preparation: A known quantity of the fruit's flesh or juice is placed in a sealed headspace vial. For solid samples, homogenization may be required. An internal standard may be added for quantification.

-

Incubation: The vial is incubated at a specific temperature (e.g., 40°C) for a set period (e.g., 20-30 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: A solid-phase microextraction (SPME) fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined time (e.g., 20-40 minutes) to adsorb the volatile analytes.

-

Desorption: The SPME fiber is then retracted and inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating and identifying the individual volatile compounds extracted from the sample.

Methodology:

-

Separation (GC): The desorbed volatile compounds are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., DB-5MS). The oven temperature is programmed to ramp up over time to elute compounds with different volatilities.

-

Ionization and Detection (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. They are typically ionized by electron impact (EI), causing them to fragment into characteristic patterns. The mass-to-charge ratio of these fragments is measured, creating a mass spectrum for each compound.

-

Identification: The obtained mass spectrum of an unknown compound is compared with the spectra in a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification. The retention time of the compound on the GC column provides additional confirmation.

References

- 1. Characterization and semiquantitative analysis of volatiles in seedless watermelon varieties using solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Volatile Compounds from Oriental Melons (Cucumis melo L.) Using Headspace SPME Coupled with GC-MS | Scientific.Net [scientific.net]

- 3. 6-Nonen-1-ol, (6Z)- | C9H18O | CID 5362792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-6-nonen-1-ol, 35854-86-5 [thegoodscentscompany.com]

- 5. VOCs Analysis of Three Different Cultivars of Watermelon (Citrullus lanatus L.) Whole Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biological Role of (Z)-Non-6-en-1-ol as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Non-6-en-1-ol is a C9 green leaf volatile (GLV) that has been identified as a significant contributor to the aroma of various plants, including muskmelon and watermelon.[1][2] As a member of the oxylipin family of signaling molecules, its biological role is intrinsically linked to plant defense and communication. This technical guide provides an in-depth exploration of the biosynthesis, proposed signaling pathways, and physiological effects of this compound, drawing upon current research on C9 GLVs. Detailed experimental protocols for the analysis of this and related compounds are provided, alongside quantitative data where available. Visualizations of key pathways and experimental workflows are presented to facilitate a comprehensive understanding of its function as a plant metabolite.

Introduction

Plants produce a diverse array of volatile organic compounds (VOCs) that mediate their interactions with the surrounding environment. Among these, green leaf volatiles (GLVs) are rapidly released upon tissue damage, whether from mechanical wounding or herbivore attack.[3] These C6 and C9 aldehydes, alcohols, and their esters are responsible for the characteristic "green" scent of freshly cut grass and play crucial roles in plant defense and communication. This compound is a C9 alcohol that has been identified in several plant species and is recognized for its melon-like aroma.[4] While research has extensively focused on C6 GLVs, the specific roles of C9 compounds like this compound are an emerging area of investigation. This guide synthesizes the current understanding of this compound, providing a framework for future research and potential applications.

Biosynthesis of this compound

The biosynthesis of this compound is believed to occur via the lipoxygenase (LOX) pathway, a well-characterized metabolic cascade initiated from polyunsaturated fatty acids. The proposed pathway begins with linoleic acid and involves a series of enzymatic reactions primarily localized within the chloroplasts.

The key enzymes involved are:

-

9-Lipoxygenase (9-LOX): This enzyme catalyzes the stereospecific oxygenation of linoleic acid to form 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE).[5]

-

Hydroperoxide Lyase (HPL): This enzyme cleaves the 9-HPODE. The specific cleavage of 9-HPODE by HPL is a critical step that can lead to the formation of C9 aldehydes. The cleavage is proposed to yield (Z)-3-nonenal and 9-oxononanoic acid.

-

Alcohol Dehydrogenase (ADH): The resulting C9 aldehyde, in this case likely (Z)-6-nonenal formed through isomerization of an initial cleavage product, is then reduced by an ADH to the corresponding alcohol, this compound.[6]

Biological Role and Signaling Pathway

The biological activity of this compound is largely inferred from studies on other GLVs, which act as signaling molecules in plant defense. Upon release from damaged tissues, these volatiles can trigger responses in undamaged parts of the same plant or in neighboring plants.

Direct and Indirect Defense

GLVs can contribute to both direct and indirect plant defense. Direct defense mechanisms may involve the compound having insecticidal or antimicrobial properties. Indirect defense occurs when the volatile compound attracts natural enemies of the herbivores attacking the plant. The bioactivity of C9 alcohols suggests a role in plant defense gene expression.

Signaling Pathway

The perception of GLVs initiates a rapid signaling cascade within the plant cell. While a specific receptor for this compound has not yet been identified, the downstream signaling events are beginning to be understood.

-

Calcium Influx: Exposure to GLVs such as (Z)-3-hexenal has been shown to cause a rapid increase in the cytosolic calcium concentration ([Ca2+]cyt), beginning in the guard cells and propagating to the mesophyll.[1][7] This Ca2+ influx is a common early event in many plant stress responses.

-

MAPK Cascade Activation: Following the calcium signal, a mitogen-activated protein kinase (MAPK) cascade is activated. Studies have shown that exposure to various GLVs for as little as one minute can lead to the phosphorylation and activation of MAPKs within three minutes.[8][9] This activation is a crucial step in transducing the external signal into a cellular response.

Quantitative Data

Quantitative data for this compound is not abundant in the literature. However, studies on watermelon volatiles provide some insights into its relative abundance. It is important to note that the concentration of GLVs can vary significantly depending on the plant species, cultivar, developmental stage, and the nature of the stressor.

| Plant Species | Tissue | Compound | Concentration/Abundance | Reference |

| Watermelon (Citrullus lanatus) | Rind & Flesh Juice | (Z)-6-nonen-1-ol | Identified as a potential aroma contributor. Abundance varies between rind and flesh.[10] | [10] |

| Watermelon (Citrullus lanatus) | Fruit | (Z)-6-nonen-1-ol | Levels remained unchanged or transiently increased during storage. | [11] |

| Honeydew Melon (Cucumis melo) | Fruit | (Z)-6-nonen-1-ol | Identified as a volatile compound. | [12] |

Experimental Protocols

Extraction and Quantification of this compound

This protocol outlines the analysis of this compound from plant tissues using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Materials:

-

Fresh plant tissue (e.g., fruit flesh, leaves)

-

20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Internal standard (e.g., 1-octanol)

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation: Homogenize a known amount of fresh plant tissue (e.g., 5 g) in a saturated NaCl solution. Transfer an aliquot of the homogenate (e.g., 5 mL) to a 20 mL headspace vial. Add a known amount of the internal standard.

-

HS-SPME Extraction: Place the sealed vial in a heating block at a controlled temperature (e.g., 40°C). Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation.

-

GC-MS Analysis: Retract the fiber and immediately inject it into the GC inlet for thermal desorption.

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Column: A non-polar or medium-polarity column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Temperature Program: Start at 40°C for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

-

MS Parameters: Electron impact ionization at 70 eV. Scan range of m/z 35-400.

-

-

Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area ratio of the analyte to the internal standard.

Bioassay for GLV-Induced Defense Gene Expression

This protocol describes a method to assess the effect of this compound on the expression of plant defense genes.

Materials:

-

Intact young plants (e.g., Arabidopsis, tomato)

-

Airtight glass chambers or desiccators

-

This compound standard

-

Solvent (e.g., ethanol)

-

Cotton balls or filter paper

-

Liquid nitrogen

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Plant Treatment: Place intact plants inside the airtight chambers. In a separate container within the chamber (to avoid direct contact), place a cotton ball with a known amount of this compound dissolved in a minimal amount of solvent. For the control group, use a chamber with a cotton ball containing only the solvent.

-

Incubation: Seal the chambers and incubate for a specific duration (e.g., 1, 6, 24 hours) under controlled light and temperature conditions.

-

Sample Collection: After incubation, immediately harvest the leaf tissue and flash-freeze in liquid nitrogen.

-

Gene Expression Analysis:

-

Extract total RNA from the frozen tissue.

-

Synthesize cDNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of target defense genes (e.g., PR-1, LOX2) relative to a housekeeping gene.

-

Conclusion and Future Perspectives

This compound is an intriguing C9 green leaf volatile with a likely role in plant defense and communication, analogous to its more studied C6 counterparts. Its biosynthesis through the 9-LOX pathway and its ability to elicit rapid signaling responses involving calcium and MAP kinases highlight its importance as a plant metabolite. However, there are still significant gaps in our understanding. Future research should focus on:

-

Elucidating the precise enzymatic steps that determine the formation of the 6-ene isomer.

-

Acquiring robust quantitative data on the concentration and emission of this compound in various plant species under different stress conditions.

-

Identifying the specific receptor(s) that perceive this compound and other GLVs.

-

Investigating the specific downstream targets of the GLV-induced signaling cascade.

A deeper understanding of the biological role of this compound could have implications for developing novel strategies for crop protection and may offer new avenues for the discovery of bioactive compounds relevant to drug development, particularly in the context of anti-inflammatory or antimicrobial agents, given the known roles of oxylipins in these processes across kingdoms.

References

- 1. researchgate.net [researchgate.net]

- 2. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phosphatidylinositol 3-Kinase Couples Localised Calcium Influx to Activation of Akt in Central Nerve Terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of metabolic pathway of linoleic acid 9-hydroperoxide in cytosolic fraction of potato tubers and identification of reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel type of pathogen defense-related cinnamyl alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. Quantification of Plant Volatiles | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Free Amino Acids and Volatile Aroma Compounds in Watermelon Rind, Flesh, and Three Rind-Flesh Juices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inside and Beyond Color: Comparative Overview of Functional Quality of Tomato and Watermelon Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. openscholar.uga.edu [openscholar.uga.edu]

(Z)-Non-6-en-1-ol as an Insect Pheromone: A Technical Guide

(Z)-Non-6-en-1-ol, a volatile organic compound found in various plants, plays a significant role in the chemical communication of several insect species. This technical guide provides an in-depth overview of its role as an insect pheromone, focusing on its biosynthesis, mechanism of action, and practical applications in pest management. The information is tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a nine-carbon straight-chain alcohol with a cis double bond at the sixth position. It is a component of the scent of muskmelon and watermelon and is classified as a green leaf volatile (GLV), a class of compounds released by plants upon damage[1]. In the realm of insect chemical ecology, this compound functions as a kairomone, a chemical signal emitted by one species that benefits a receiving species. Notably, it is a known attractant for the female melon fly, Bactrocera cucurbitae, a significant agricultural pest[2].

Biosynthesis of this compound

The biosynthesis of this compound and other C9 green leaf volatiles in plants is initiated from polyunsaturated fatty acids, primarily linolenic and linoleic acids, through the lipoxygenase (LOX) pathway. This process is typically triggered by tissue damage.

Key Enzymatic Steps in Plants:

-

Oxygenation: Lipoxygenase introduces molecular oxygen into a fatty acid precursor.

-

Cleavage: Hydroperoxide lyase (HPL) cleaves the resulting hydroperoxide to form a nine-carbon aldehyde, (Z)-3-nonenal.

-

Reduction: Alcohol dehydrogenase (ADH) reduces (Z)-3-nonenal to this compound.

In insects, the biosynthesis of pheromones often utilizes fatty acid metabolism pathways. While the specific pathway for this compound in insects is not fully elucidated, it is generally understood that insects can modify fatty acids through a series of desaturation, chain-shortening, and reduction steps to produce a diverse array of pheromone components[3][4].

Mechanism of Action: Olfactory Signaling

The perception of this compound by insects begins in the antennae, which are covered in sensory hairs called sensilla. These sensilla house olfactory receptor neurons (ORNs) that express specific odorant receptors (ORs).

The general mechanism of olfactory signal transduction in insects is as follows:

-

Binding: Odorant molecules, including this compound, enter the sensilla through pores and are transported through the sensillar lymph by odorant-binding proteins (OBPs).

-

Receptor Activation: The odorant binds to a specific OR on the dendritic membrane of an ORN. Insect ORs are ligand-gated ion channels typically forming a complex with a highly conserved co-receptor (Orco).

-

Signal Transduction: Binding of the odorant opens the ion channel, leading to a depolarization of the ORN membrane.

-

Neural Impulse: This depolarization generates an action potential that travels down the axon of the ORN to the antennal lobe of the insect's brain.

-

Behavioral Response: The brain processes this information, leading to a behavioral response, such as attraction towards the odor source.

Transcriptome analysis of the antennae of Bactrocera cucurbitae has identified numerous candidate chemosensory genes, including 70 odorant receptors and 35 odorant-binding proteins, which are involved in the detection of volatile compounds like this compound[5][6][7]. The specific receptors that bind to this compound are a subject of ongoing research.

Quantitative Data

While this compound is a known attractant for the female melon fly, Bactrocera cucurbitae, quantitative data on its efficacy as a single-component lure is limited. It is most effective as part of a blend of cucumber volatiles.

Table 1: Electrophysiologically Active Compounds from Cucumber Volatiles for Bactrocera cucurbitae

| Compound | Retention Time (min) |

| (Z)-3-Hexen-1-ol | 10.2 |

| (E)-2-Hexenal | 10.8 |

| Nonanal | 18.5 |

| This compound | 20.4 |

| (E,Z)-2,6-Nonadienal | 21.1 |

| Geranyl acetone | 28.9 |

| (E)-2-Nonen-1-ol | 29.3 |

| Indole | 33.5 |

| Data adapted from Siderhurst & Jang, 2010. Retention times are indicative and may vary based on GC conditions. |

Table 2: Field Trapping of Female Melon Flies (Bactrocera cucurbitae)

| Lure | Mean Trap Catch (Flies/trap/day) |

| Nine-component cucumber volatile blend (including this compound) | 2.4 ± 0.5 |

| Solulys protein bait (control) | 1.2 ± 0.3 |

| Data represents a field trial where the synthetic blend was twice as effective as the standard protein bait. Adapted from Siderhurst & Jang, 2010. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction.

Protocol: Wittig Reaction for this compound Synthesis

-

Preparation of the Phosphonium (B103445) Salt: React triphenylphosphine (B44618) with a suitable 6-halo-1-alkanol (e.g., 6-bromo-1-hexanol, with the hydroxyl group protected) to form the corresponding triphenylphosphonium salt.

-

Ylide Formation: Treat the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an aprotic solvent (e.g., THF, DMSO) under an inert atmosphere to generate the phosphorus ylide. Salt-free conditions generally favor the formation of the (Z)-isomer.

-

Wittig Reaction: React the ylide with a three-carbon aldehyde (propanal). The ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane collapses to form the desired (Z)-alkene, this compound (after deprotection of the hydroxyl group), and triphenylphosphine oxide.

-

Purification: The product is purified from the reaction mixture, typically by column chromatography, to separate it from the triphenylphosphine oxide byproduct and any remaining starting materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 4. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of candidate chemosensory genes in Bactrocera cucurbitae based on antennal transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of candidate chemosensory genes in Bactrocera cucurbitae based on antennal transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Olfactory Properties of (Z)-Non-6-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Non-6-en-1-ol is a volatile organic compound renowned for its potent and characteristic melon-like aroma. This technical guide provides a comprehensive overview of its olfactory properties, including its detailed odor profile, physicochemical characteristics, and natural occurrence. This document outlines established experimental protocols for the sensory and analytical evaluation of this compound, such as Gas Chromatography-Olfactometry (GC-O) and sensory panel assessments. Furthermore, it delves into the general signal transduction pathway for odorants, providing a foundational understanding of the molecular mechanisms underlying its perception. While the specific olfactory receptors for this compound remain to be definitively identified, this guide discusses the broader context of odorant-receptor interactions.

Introduction

This compound, a C9 unsaturated alcohol, is a key contributor to the desirable fresh and fruity aroma of various melons and watermelons[1][2][3]. Its distinct scent profile, characterized by notes of melon, cucumber, and green freshness, has made it a significant molecule in the flavor and fragrance industry[4][5]. Understanding the olfactory properties of this compound at a molecular level is crucial for researchers in sensory science, food chemistry, and drug development, particularly for those investigating ligand-receptor interactions and the development of novel flavor and fragrance compounds.

Physicochemical and Olfactory Properties

The olfactory perception of a molecule is intrinsically linked to its physicochemical properties. These properties govern its volatility, transport to the olfactory epithelium, and interaction with olfactory receptors.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C9H18O | [1][6] |

| Molecular Weight | 142.24 g/mol | [1] |

| CAS Number | 35854-86-5 | [7] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Boiling Point | 115 °C @ 20.00 mm Hg | [1][4] |

| Solubility | Insoluble in water; soluble in alcohol, fixed oils, paraffin (B1166041) oil, propylene (B89431) glycol | [1][4] |

| Density | 0.844 - 0.851 g/mL | [1] |

| Refractive Index | 1.448 - 1.450 | [1] |

| Kovats Retention Index (non-polar column) | 1171, 1172, 1174 | [1] |

Olfactory Profile

The odor of this compound is consistently described as being potent and highly characteristic of melon. A detailed breakdown of its olfactory and flavor descriptors is provided in Table 2.

| Attribute | Descriptors | Source |

| Odor Type | Melon | [4] |

| Odor Description | Fresh, green, melon, waxy, honeydew, cantaloupe, cucumber, clean | [4] |

| Flavor Type | Waxy | [4] |

| Taste Description | Waxy, cucumber, honeydew, green watermelon | [4] |

| Odor Threshold | 1 ppb | [8] |

Natural Occurrence

This compound is a naturally occurring volatile compound found in a variety of fruits, most notably in different cultivars of melon and watermelon[1][2][3]. Its concentration can vary significantly between different fruit varieties, contributing to their unique aromatic profiles. Table 3 provides examples of its concentration in different melon cultivars.

| Melon Cultivar | Concentration (µg/kg) | Source |

| Xizhoumi25 | 1840 (total volatiles, with (Z)-6-nonenal as a major component) | [9] |

| Various Cultivars (Average) | > 50 µg/kg FW (for related C9 compounds) | [9] |

| Watermelon (various cultivars) | Present | [2] |

Experimental Protocols

The characterization of the olfactory properties of this compound relies on a combination of analytical and sensory techniques.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human olfaction to identify odor-active compounds in a sample.

Objective: To identify and characterize the odor of this compound in a complex mixture or as a pure standard.

Methodology:

-

Sample Preparation: For the analysis of natural products like melon, a volatile extraction method such as headspace solid-phase microextraction (HS-SPME) is employed. For a pure standard, a dilute solution in an appropriate solvent (e.g., ethanol) is prepared.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and an olfactory detection port (ODP).

-

GC Conditions (Adapted from a protocol for melon volatiles):

-

Column: HP-5 MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Hold at 35°C for 5 min, increase to 150°C at 5°C/min and hold for 3 min, then increase to 190°C at 8°C/min and hold for 1 min, and finally increase to 250°C at 30°C/min and hold for 5 min.

-

Injector and Detector Temperatures: 250°C.

-

-

Olfactory Evaluation: The GC effluent is split between the detector (MS or FID) and the ODP. A trained panelist sniffs the effluent from the ODP and records the retention time and odor description of each detected aroma.

-

Data Analysis: The retention time of the perceived "melon" aroma is correlated with the retention time and mass spectrum of the corresponding peak to confirm the identity of this compound.

Sensory Panel Evaluation

Sensory panels are used to obtain a detailed and standardized description of the odor profile of a substance.

Objective: To quantitatively describe the odor profile of this compound.

Methodology:

-

Panel Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained on a variety of reference odorants, including those representing fruity, green, and waxy notes.

-

Sample Preparation: A dilution series of high-purity this compound is prepared in an odorless solvent (e.g., diethyl phthalate (B1215562) or mineral oil). Samples are presented on smelling strips or in glass jars.

-

Evaluation: Panelists evaluate the samples in a controlled environment, free from extraneous odors. They rate the intensity of various odor descriptors (e.g., melon, cucumber, green, waxy, sweet) on a labeled magnitude scale (e.g., a 10-point scale). A reference standard may be provided.

-

Data Analysis: The intensity ratings from all panelists are collected and averaged. Statistical analysis (e.g., ANOVA) is used to determine significant differences in descriptor intensity across different concentrations.

Molecular Mechanism of Olfactory Perception

The perception of this compound, like all odorants, is initiated by its interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs)[10][11].

Olfactory Receptors

While the human genome contains approximately 400 functional OR genes, the specific receptor(s) that bind to this compound have not yet been definitively identified in the scientific literature. The process of matching an odorant to its receptor is known as deorphanization. Some ORs are broadly tuned, meaning they can be activated by a range of structurally similar molecules. For example, the human olfactory receptor OR1A1 is known to respond to a variety of aldehydes and citrus-smelling compounds[12]. Given that this compound is a C9 unsaturated alcohol, it is plausible that it interacts with one or more ORs that have a binding pocket amenable to its specific size, shape, and functional group. Further research, employing techniques such as in-vitro receptor screening assays, is required to deorphan the receptors for this compound.

Signal Transduction Pathway

The binding of an odorant molecule, such as this compound, to its cognate OR initiates a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain. The canonical olfactory signal transduction pathway is depicted below.

-

Receptor Activation: The binding of this compound to an OR causes a conformational change in the receptor.

-

G-Protein Activation: The activated OR interacts with a heterotrimeric G-protein, specifically the Gαolf subunit, causing it to release GDP and bind GTP[10][11].

-

Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase type III (ACIII)[13].

-

cAMP Production: Activated ACIII catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP)[13].

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels[13].

-

Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels depolarizes the olfactory sensory neuron, generating an action potential that travels to the olfactory bulb in the brain.

Conclusion

This compound is a key aroma compound with a well-defined and potent melon-like olfactory profile. This technical guide has provided a detailed overview of its physicochemical properties, natural occurrence, and the experimental methodologies used for its characterization. While the general mechanism of olfactory signal transduction through GPCRs is understood, the specific olfactory receptors that bind this compound remain an area for future research. The deorphanization of these receptors will provide deeper insights into the molecular basis of melon aroma perception and could facilitate the rational design of novel flavor and fragrance compounds. The protocols and data presented herein serve as a valuable resource for scientists and researchers working in the fields of sensory science, flavor chemistry, and drug development.

References

- 1. 6-Nonen-1-ol, (6Z)- | C9H18O | CID 5362792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. VOCs Analysis of Three Different Cultivars of Watermelon (Citrullus lanatus L.) Whole Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-6-Nonen-1-ol | The Fragrance Conservatory [fragranceconservatory.com]

- 4. chemhub.com [chemhub.com]

- 5. (Z)-6-nonen-1-ol, 35854-86-5 [thegoodscentscompany.com]

- 6. Showing Compound (Z)-6-Nonen-1-ol (FDB020363) - FooDB [foodb.ca]

- 7. parchem.com [parchem.com]

- 8. cetjournal.it [cetjournal.it]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. OR1A1 - Wikipedia [en.wikipedia.org]

- 13. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

The Flavor Profile of (Z)-Non-6-en-1-ol: A Technical Guide

(Z)-Non-6-en-1-ol, a volatile organic compound, presents a multifaceted flavor profile characterized by notes of melon, cucumber, and green freshness, with waxy and honeydew undertones. This aliphatic alcohol is a key aroma constituent in various fruits, most notably muskmelon and watermelon, contributing significantly to their characteristic scent.[1] Its potent and distinct aroma has led to its use as a flavoring agent in the food and fragrance industries. This technical guide provides an in-depth analysis of the flavor profile of this compound, detailing its sensory characteristics, the experimental protocols for its evaluation, and the underlying signaling pathways involved in its perception.

Sensory & Chemical Data at a Glance

To facilitate a clear understanding of its properties, the following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| FEMA Number | 3465 | [1] |

| JECFA Number | 324 | [1] |

| Odor Detection Threshold | 1 ppb (parts per billion) | |

| Taste Description (at 25 ppm) | Waxy, cucumber, honeydew, green watermelon | |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Boiling Point | 115 °C at 20 mmHg | [2] |

| Density | 0.844 - 0.851 g/mL | [1] |

| Solubility | Insoluble in water, soluble in fixed oils | [1] |

Deciphering the Aroma: Experimental Protocols

The characterization of the flavor profile of this compound relies on a combination of sensory evaluation by trained human panelists and instrumental analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a robust sensory methodology used to identify and quantify the specific sensory attributes of a flavor compound.[3][4]

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity, descriptive ability, and availability. Panelists undergo extensive training to develop a standardized lexicon for describing the aroma and flavor of melon and cucumber-like compounds. Reference standards, such as fresh melon and cucumber, as well as solutions of key aroma compounds, are used to calibrate the panelists.

Sample Preparation and Presentation: For evaluation, this compound is diluted in a neutral solvent, such as mineral oil or propylene (B89431) glycol, to an appropriate concentration (e.g., 10 ppm, 25 ppm). Samples are presented in coded, covered glass containers to minimize visual bias. Panelists evaluate the samples in individual sensory booths under controlled environmental conditions (temperature, lighting, and air quality).

Attribute Evaluation and Scaling: Panelists rate the intensity of each identified sensory attribute (e.g., melon, cucumber, green, waxy, sweet) on a structured line scale, typically ranging from 0 (not perceptible) to 15 (very strong).

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5] This allows for the identification of odor-active compounds in a sample.

Sample Preparation: A solution of this compound in a suitable solvent is prepared. For complex food matrices, volatile compounds are typically extracted using techniques like solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).[5]

GC-O System and Parameters:

-

Gas Chromatograph: An Agilent 7890B GC or equivalent.

-

Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the analysis of polar volatile compounds like alcohols.[6][7]

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: Increase to 180°C at a rate of 5°C/min.

-

Ramp 2: Increase to 230°C at a rate of 10°C/min, hold for 5 minutes.[6]

-

-

Olfactometry Port: The effluent from the GC column is split between a mass spectrometer (MS) for chemical identification and a heated sniffing port where a trained panelist assesses the odor. The transfer line to the sniffing port is maintained at a high temperature (e.g., 250°C) to prevent condensation.[8]

Data Analysis: The panelist records the retention time and provides a description of each detected odor. This "aromagram" is then compared with the chromatogram from the MS detector to identify the chemical compound responsible for each specific aroma.

The Biology of Scent: Signaling Pathways

The perception of this compound, like all odors, is initiated by the interaction of the molecule with specific olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), which trigger a signaling cascade that ultimately leads to the perception of smell in the brain.[9] While the specific receptor for this compound has not been definitively identified, the general pathway is well-established.

Caption: Workflow for the sensory evaluation of this compound.

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Caption: Olfactory signal transduction pathway for odor perception.

References

- 1. 6-Nonen-1-ol, (6Z)- | C9H18O | CID 5362792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. fiveable.me [fiveable.me]

- 4. Quantitative Descriptive Analysis [sensorysociety.org]

- 5. pfigueiredo.org [pfigueiredo.org]

- 6. mdpi.com [mdpi.com]

- 7. Tracing the change of the volatile compounds of soy sauce at different fermentation times by PTR-TOF-MS, E-nose and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of (Z)-Non-6-en-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Non-6-en-1-ol is a C9 unsaturated alcohol that serves as a crucial signaling molecule in both the plant and insect kingdoms. In plants, particularly in melons and cucumbers, it is a key contributor to their characteristic fresh, green aroma. In the insect world, it functions as a sex pheromone, mediating communication for species such as the melon fly (Bactrocera cucurbitae). The biosynthesis of this deceptively simple molecule is a complex process, involving a series of enzymatic reactions that begin with common fatty acid precursors. This technical guide provides a comprehensive overview of the known and hypothesized biosynthetic pathways of this compound, detailing the key enzymes, intermediates, and regulatory mechanisms. This document is intended to be a valuable resource for researchers in the fields of biochemistry, entomology, plant science, and drug development, providing a foundation for further investigation and potential applications in pest management and flavor science.

Introduction